N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 3-methylisoxazole core linked to a 4-fluorobenzo[d]thiazol-2-yl group and a 2-(1H-pyrazol-1-yl)ethyl substituent. Its structure combines fluorinated aromatic systems (enhancing lipophilicity and target binding) with pyrazole and isoxazole moieties, which are common in pharmacologically active molecules due to their hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c1-11-10-13(25-21-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCKUIUJXUVLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrazole moiety, a fluorobenzo[d]thiazole group, and an isoxazole ring. The synthesis typically involves multi-step reactions requiring specific conditions such as temperature control and solvent choice (e.g., dimethylformamide or ethanol) to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the pyrazole ring through condensation reactions. |
| 2 | Introduction of the fluorobenzo[d]thiazole moiety via nucleophilic substitution. |
| 3 | Construction of the isoxazole ring through cyclization reactions. |
| 4 | Final purification and characterization using NMR and MS techniques. |
Biological Activities
The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including:
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS).
- PPARγ Agonism : It has shown competitive binding to PPARγ with an EC50 value ranging from 215 nM to 5.45 μM, suggesting its potential as a therapeutic agent for metabolic diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Anticancer | Contains biphenyl component |
| Paroxetine | Antidepressant | Selective serotonin reuptake inhibitor |
| CDPPB | Neuroprotective | Targets metabotropic glutamate receptors |
Therapeutic Applications
The compound's unique combination of functional groups allows for various therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapies.
- Metabolic Disorders : As a PPARγ agonist, it may be useful in treating conditions like type 2 diabetes and obesity.
- Anti-inflammatory Drugs : Its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.
Case Studies
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide effectively reduces cell viability at micromolar concentrations, indicating strong anticancer activity.
- Metabolic Disease Models : Animal models treated with this compound showed improved insulin sensitivity and reduced adiposity, supporting its role as a PPARγ agonist.
- Inflammatory Response Tests : Experimental models of inflammation indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
(a) 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()
- Similarities : Shares an isoxazole-carboxamide scaffold.
- Differences: Lacks the fluorobenzo[d]thiazol and pyrazole-ethyl groups. The non-fluorinated thiazole may reduce membrane permeability compared to the fluorinated analog .
- Activity : Reported in crystallography studies but lacks pharmacological data.
(b) N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()
- Similarities : Contains a pyrazole-thiazole hybrid structure.
- Differences : Replaces isoxazole with acetamide and includes a phenyl group. The absence of fluorination and isoxazole may alter target selectivity.
(c) 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide ()
Pharmacological and Physicochemical Properties
Key Findings and Implications
- Fluorination Advantage: The target compound’s 4-fluorobenzo[d]thiazol likely enhances target affinity and pharmacokinetics compared to non-fluorinated analogs .
- Metabolic Stability : Pyrazole and isoxazole moieties may reduce oxidative metabolism, as seen in similar compounds .
- Knowledge Gaps: Limited pharmacological data for the target compound necessitates further in vitro profiling against kinase or enzyme targets.
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves multi-step reactions:
Core assembly: Condensation of a pyrazole-ethylamine derivative with 4-fluorobenzo[d]thiazole-2-amine, followed by coupling with 3-methylisoxazole-5-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures.
Characterization:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- IR spectroscopy to verify carbonyl (C=O) and amide (N-H) functional groups .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H NMR: Identifies proton environments (e.g., pyrazole CH, fluorobenzo[d]thiazole aromatic protons, isoxazole CH3). For example, the 4-fluorobenzo[d]thiazole aromatic protons show distinct deshielding (~δ 7.8–8.2 ppm) due to electron-withdrawing fluorine .
- Heteronuclear Single Quantum Coherence (HSQC): Correlates ¹H-¹³C signals to resolve overlapping peaks in complex regions.
- LC-MS/MS: Monitors synthetic intermediates for purity (>95%) and detects side products (e.g., unreacted starting materials) .
Basic: How does the compound’s structure influence its biological activity?
Answer:
- Pyrazole moiety: Enhances binding to kinase ATP pockets via hydrogen bonding (e.g., N1-H interactions).
- 4-Fluorobenzo[d]thiazole: Improves metabolic stability and membrane permeability due to lipophilic fluorine.
- Isoxazole-carboxamide: Acts as a bioisostere for carboxylic acids, reducing ionization at physiological pH .
Methodological Insight: SAR studies involve synthesizing analogs (e.g., replacing fluorine with chlorine or methyl groups) and testing inhibitory potency against target enzymes (e.g., COX-2) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility of intermediates.
- Temperature control: Maintain 0–5°C during carbodiimide-mediated couplings to minimize racemization.
- Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-couplings if aryl halide intermediates are used .
- Real-time monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Validate assay conditions: Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays).
Control for off-target effects: Use isoform-selective inhibitors (e.g., COX-1 vs. COX-2) to confirm target specificity .
Structural analogs comparison: Compare IC₅₀ values of derivatives (e.g., replacing 4-fluorobenzo[d]thiazole with benzimidazole) to identify critical pharmacophores .
Advanced: What computational methods aid in target identification?
Answer:
- Molecular docking (AutoDock Vina): Predict binding poses with targets (e.g., COX-2 PDB: 5KIR). Focus on key residues (e.g., Arg513 for hydrogen bonding with the carboxamide group) .
- Molecular dynamics (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .
- Pharmacophore modeling (MOE): Map electrostatic/hydrophobic features to prioritize analogs for synthesis .
Advanced: How to assess compound stability under physiological conditions?
Answer:
- pH stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Metabolic stability: Use liver microsomes (human/rat) to measure half-life (t₁/₂). Identify metabolites with LC-QTOF-MS/MS .
Advanced: How to design analogs to improve pharmacokinetic properties?
Answer:
- LogP optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce logP from >3 to 1–2, enhancing solubility.
- Prodrug strategies: Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for improved oral bioavailability .
- CYP450 inhibition screening: Test against CYP3A4 and CYP2D6 to minimize drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
